N4,N4-dimethyl-2-(piperidin-1-yl)pyrimidine-4,5-diamine

Physicochemical profiling Drug-likeness Scaffold comparison

Fragment-based screening libraries often lack diverse hinge-binding motifs beyond 4-piperidine chemotypes. This 2-piperidine-4,5-diaminopyrimidine (CAS 2091591-74-9) provides a distinct pharmacophore orientation for identifying novel kinase targets. • Distinct 2-piperidine regioisomer escapes crowded IP space around 4-piperidine kinase inhibitors. • Computed logP ~1.3, TPSA ~62 Ų-within CNS drug space for brain-penetrant probe development. • N4,N4-dimethylation eliminates an H-bond donor and reduces Phase-I N-demethylation vs. N4-methyl analogs, enhancing metabolic stability. Supplied at ≥95% purity (HPLC).

Molecular Formula C11H19N5
Molecular Weight 221.30 g/mol
Cat. No. B13346216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4,N4-dimethyl-2-(piperidin-1-yl)pyrimidine-4,5-diamine
Molecular FormulaC11H19N5
Molecular Weight221.30 g/mol
Structural Identifiers
SMILESCN(C)C1=NC(=NC=C1N)N2CCCCC2
InChIInChI=1S/C11H19N5/c1-15(2)10-9(12)8-13-11(14-10)16-6-4-3-5-7-16/h8H,3-7,12H2,1-2H3
InChIKeyRAXFDSISBHHCFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N4,N4-Dimethyl-2-(piperidin-1-yl)pyrimidine-4,5-diamine – Overview


N4,N4-Dimethyl-2-(piperidin-1-yl)pyrimidine-4,5-diamine (CAS 2091591-74-9) is a fully substituted 4,5-diaminopyrimidine scaffold bearing a piperidine ring at the 2‑position and a dimethylamino group at the 4‑position . Its molecular formula is C₁₁H₁₉N₅ (MW 221.30 g·mol⁻¹) . The compound belongs to a class of heterocyclic diamines frequently used as hinge‑binding motifs in kinase inhibitor design [1][2]. Unlike simpler 4,5‑diaminopyrimidine congeners, the combination of three distinct substituents – a piperidine ring, two N‑methyl groups, and a free 5‑amino group – creates a unique steric and electronic environment that determines its physicochemical profile and potential target interactions [1][2].

Fragment-based kinase screening scaffold Low MW supports ligand efficiency
Distinct 2-piperidine-4,5-diaminopyrimidine pharmacophore Donor-acceptor-donor hinge-binding motif
CNS permeability prediction window Favorable computed logP/TPSA profile
Reduced electrophilic liability vs. chloro-precursors Piperidine replaces reactive 2-chloro group

Structural Differentiation from Generic 4,5-Diaminopyrimidines


Within the 4,5‑diaminopyrimidine family, even minor structural changes produce substantial shifts in physicochemical and biological properties [1]. The presence or absence of a 2‑piperidine substituent alters logP, polar surface area, and hydrogen‑bonding capacity – parameters that directly influence passive permeability, solubility, and off‑target liability [2]. Similarly, the degree of N‑methylation at the 4‑amino group affects metabolic stability; N4,N4‑dimethylation eliminates a hydrogen‑bond donor, reducing Phase‑I N‑demethylation compared to N4‑methyl or primary amine analogs [3]. Consequently, generic substitution with unsubstituted 4,5‑diaminopyrimidine, 2‑chloro‑N4,N4‑dimethylpyrimidine‑4,5‑diamine, or other piperidine‑regioisomers introduces measurable differences in critical developability parameters, which are quantified in the evidence guide below.

Target Compound
Potential Substitute
Key Mismatch
2-Piperidine-4,5-diaminopyrimidine
Unsubstituted 4,5-diaminopyrimidine core
logP/TPSA profile may shift permeability and CNS prediction
Piperidine at 2-position (no aryl halide)
2-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine
Reactive aryl chloride may introduce off-target reactivity risk
N4,N4-Dimethyl (0 H-bond donors at 4-N)
N4-Methylpyrimidine-4,5-diamine analog
Extra H-bond donor may alter permeability and metabolic profile
2-Piperidine regioisomer (donor-acceptor-donor)
4-Piperidinopyrimidine chemotypes (acceptor-donor-acceptor)
Pharmacophore orientation may not transfer across kinase targets

Quantitative Differentiation Evidence


Piperidine Substitution Modulates logP and Polar Surface Area

The 2‑piperidine substituent in N4,N4‑dimethyl‑2‑(piperidin‑1‑yl)pyrimidine‑4,5‑diamine elevates computed logP (XLogP3 ≈ 1.3) and lowers topological polar surface area (TPSA ≈ 62 Ų) compared to the unsubstituted core N4,N4‑dimethylpyrimidine‑4,5‑diamine (XLogP3 ≈ 0.2; TPSA ≈ 77 Ų) . This shift moves the compound closer to the optimal logP range for CNS penetration (1–3) while retaining acceptable solubility parameters, a balance not achieved by the simpler 4,5‑diaminopyrimidine core.

logP & TPSA Shift
Reported
ΔXLogP3 ≈ +1.1; ΔTPSA ≈ −15 Ų
Supports CNS permeability prediction
Computed vs. unsubstituted core baseline
Physicochemical profiling Drug-likeness Scaffold comparison

Elimination of Reactive 2-Chloro Electrophilic Centre

The direct synthetic precursor 2‑chloro‑N4,N4‑dimethylpyrimidine‑4,5‑diamine (CAS 823796‑56‑1) contains a reactive 2‑chloro substituent susceptible to nucleophilic displacement and has been flagged under the EU CLP regulation for potential hazards [1]. In the target compound, the chlorine is replaced by a piperidine ring, removing the electrophilic centre while introducing a basic amine (pKa ≈ 8.5) that can form salt bridges in biological targets. This substitution eliminates the genotoxic risk associated with the aryl chloride without sacrificing the 4,5‑diamine hinge‑binding motif.

Electrophilic Centre Removal
Head-to-head
Cl → Piperidine; reactive aryl halide eliminated
Supports hit-to-lead SAR context
Removes EU CLP-notified electrophilic liability
Reactivity Stability Safety

N4,N4-Dimethylation Reduces H-Bond Donors and Metabolic Liability

The target compound bears a tertiary N4‑dimethylamino group (zero H‑bond donors), whereas the close analog N4‑methylpyrimidine‑4,5‑diamine (CAS 13784‑17‑3) retains one N‑H donor . The loss of this H‑bond donor reduces the compound’s total H‑bond donor count from 3 to 2 (including the 5‑NH₂). Class‑level SAR studies on pyrimidine diamines indicate that N4‑dimethylation can reduce the intrinsic clearance (CLint) attributable to CYP‑mediated N‑demethylation by approximately 2‑ to 5‑fold compared to the N4‑methyl counterpart [1]. Although no direct microsomal stability data are available for this specific pair, the structural difference predicts a measurable metabolic advantage [1].

H-Bond Donor Reduction
Class-level
ΔH-bond donors = −1; predicted 2–5× CYP N-demethylation reduction
Reported metabolic stability context
Class-level SAR on pyrimidine diamines
Metabolic stability Hydrogen bonding Medicinal chemistry

2-Piperidine Regioisomerism for Kinase ATP-Site Binding

In the kinase inhibitor field, 4‑piperidinopyrimidine scaffolds (e.g., the ERK5 probe BAY‑885; PDB 6HKM) are well established, whereas 2‑piperidine‑4,5‑diaminopyrimidines represent a distinct and less‑explored regioisomeric series [1]. The target compound positions the piperidine ring at the 2‑position of the pyrimidine, which, in combination with the 4‑dimethylamino and 5‑amino groups, creates a unique hydrogen‑bonding pattern (donor‑acceptor‑donor) that differs from that of 4‑piperidine regioisomers (acceptor‑donor‑acceptor) [2]. This altered pharmacophore can engage complementary kinase hinge residues, potentially yielding selectivity profiles inaccessible to 4‑piperidine analogs. Although kinase‑panel data for this exact compound are not yet reported, the structural differentiation is sufficient to consider it as a novel chemotype for kinase inhibitor screening [2].

Regioisomeric Pharmacophore
Class-level
Donor-acceptor-donor vs. acceptor-donor-acceptor motif
Supports kinase selectivity exploration
Qualitative scaffold differentiation from 4-piperidine series
Kinase inhibitor Scaffold Regioisomerism

Low Molecular Weight Favouring Ligand Efficiency

At MW 221.30 g·mol⁻¹, the target compound is significantly smaller than many piperidine‑containing 4,5‑diaminopyrimidine kinase probes that typically exceed MW 350 g·mol⁻¹ after full decoration [1]. Lower MW correlates with higher ligand efficiency (LE), a critical metric in fragment‑based and lead‑optimisation workflows. For comparison, the ERK5 inhibitor BAY‑885 has MW 461.5 g·mol⁻¹ [1]. While BAY‑885 is a mature probe with high potency, its higher MW reduces LE; the target compound offers a leaner starting point for medicinal chemistry elaboration, allowing for potency gains through subsequent vector additions without exceeding drug‑like MW thresholds .

Ligand Efficiency Headroom
Reported
MW 221.30 vs. BAY-885 MW 461.5 (Δ ≈ −240 g·mol⁻¹)
Supports fragment-based library fit
~48% lighter than mature kinase probe comparator
Ligand efficiency Fragment-based drug discovery MW optimisation

Predicted CYP2D6 Inhibition Profile vs. 4-Piperidine Isomers

In silico profiling of CYP inhibition liabilities indicates that 2‑piperidine‑4,5‑diaminopyrimidines exhibit lower predicted affinity for CYP2D6 compared to 4‑piperidine‑pyrimidine regioisomers, attributable to altered steric complementarity in the CYP2D6 active site [1]. Although experimental CYP IC₅₀ data for the target compound have not been published, class‑level QSAR models consistently rank 2‑piperidine analogs as having a reduced CYP2D6 inhibition probability relative to 4‑piperidine counterparts (probability ~0.3 vs. ~0.6) [1]. This computational evidence supports the compound’s promise for programs sensitive to drug‑drug interaction (DDI) liabilities.

CYP2D6 Inhibition Risk
Class-level
Predicted probability ~0.3 vs. ~0.6 (4-piperidine isomers)
Supports DDI risk screening context
QSAR class-level prediction; experimental data pending
CYP inhibition DDI risk In silico prediction

Priority Research and Procurement Applications


Kinase Inhibitor Fragment-Based Screening Libraries

With MW 221 g·mol⁻¹ and a distinctive 2‑piperidine‑4,5‑diaminopyrimidine pharmacophore, this compound is ideally suited for inclusion in kinase‑focused fragment libraries. Its low MW and favourable ligand efficiency metrics (see Section 3, Evidence Item 5) allow subsequent elaboration while maintaining drug‑like properties. The donor‑acceptor‑donor hinge‑binding motif differentiates it from common 4‑piperidine fragment collections, potentially identifying novel kinase targets. Procurement teams supporting FBDD or HTS campaigns should specify this 2‑piperidine regioisomer to complement, not duplicate, existing 4‑piperidine fragment screens [1].

CNS-Penetrant Lead Generation Scaffold

The computed logP (~1.3) and moderate TPSA (~62 Ų) place this compound within the desirable CNS drug space (logP 1–3; TPSA <90 Ų). Compared to the unsubstituted 4,5‑diaminopyrimidine core, the piperidine‑driven logP increase of ~1.1 units (Section 3, Evidence Item 1) predicts improved blood‑brain barrier permeability. Medicinal chemists pursuing CNS kinase targets (e.g., GSK‑3β, LRRK2) can use this scaffold as a starting point, confident that subsequent vector additions will not immediately breach CNS MPO limits [1].

Chemical Probe Development with Reduced Metabolic Liability

The N4,N4‑dimethyl group eliminates one H‑bond donor and reduces predicted CYP‑mediated N‑demethylation relative to N4‑methyl analogs (Section 3, Evidence Item 3). Combined with the replacement of a reactive 2‑chloro group by piperidine (Evidence Item 2), the compound offers a cleaner developability profile than its synthetic precursors. This makes it a valuable building block for probe development where metabolic stability and chemical safety are prioritised from the earliest design stages [1][2].

Selectivity Profiling Against 4-Piperidine Chemotypes

The 2‑piperidine‑4,5‑diaminopyrimidine scaffold presents a pharmacophore orientation distinct from the prevalent 4‑piperidine kinase inhibitor class (Section 3, Evidence Item 4). Researchers seeking to escape crowded IP space around 4‑piperidinopyrimidine inhibitors (e.g., ERK5, CHK1) should procure and profile this 2‑piperidine regioisomer. Its unique hydrogen‑bond vector may unlock selectivity for kinases that are refractory to 4‑piperidine‑based chemotypes, as suggested by crystallographic analysis of related systems [1].

Application
Selection Property
Validation Focus
Kinase inhibitor fragment-based screening libraries
Low-MW scaffold with ligand efficiency headroom
Fragment hit confirmation and kinase panel profiling
CNS-penetrant lead generation scaffold
Computed logP/TPSA within CNS drug-like space
Permeability assay and brain exposure model validation
Chemical probe development with reported metabolic stability
N4,N4-dimethyl H-bond donor elimination
Microsomal stability and CYP inhibition assay review
Selectivity profiling against 4-piperidine chemotypes
Distinct 2-piperidine donor-acceptor-donor motif
Kinase selectivity panel and chemotype benchmarking
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